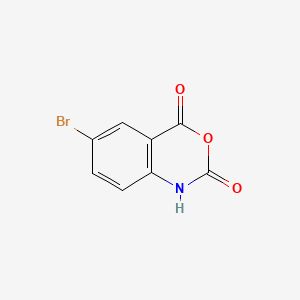

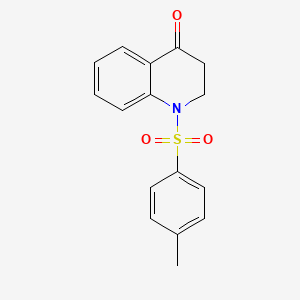

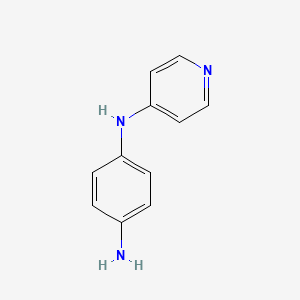

![molecular formula C10H10N2O3 B1267833 Ethyl 2-oxo-2,3-dihydro-1H-benzo[D]imidazole-1-carboxylate CAS No. 41120-23-4](/img/structure/B1267833.png)

Ethyl 2-oxo-2,3-dihydro-1H-benzo[D]imidazole-1-carboxylate

Overview

Description

Ethyl 2-oxo-2,3-dihydro-1H-benzo[D]imidazole-1-carboxylate (EDI) is a molecule of interest in the scientific research community due to its unique structure and potential applications. EDI is a member of the imidazole family of heterocyclic compounds, which are known for their wide range of biological activities, including anti-inflammatory, anti-oxidant, and antimicrobial properties. EDI has been studied extensively in the laboratory setting for its potential use in a variety of scientific research applications.

Scientific Research Applications

1. Crystallography and Molecular Structure

Ethyl 2-oxo-2,3-dihydro-1H-benzo[D]imidazole-1-carboxylate is used in crystallography for structural analysis. For instance, it is involved in the crystal structure study of azilsartan methyl ester ethyl acetate hemisolvate, which is significant for understanding the molecular conformation and intermolecular interactions within the crystal structure (Li, Liu, Zhu, Chen, & Sun, 2015).

2. Chemical Synthesis and Transformations

This compound is integral in chemical synthesis, particularly in the creation of various derivatives with potential applications. For example, it is used in the synthesis of compounds like Ethyl (2,5-dioxo-1-phenyl-2,3-dihydro-1H,5H-1-benzofuro[3,2-d]imidazo[1,2-a]pyrimidin-3-yl)acetate, showcasing its versatility in organic synthesis (Deng, Cao, Cai, Li, & Chen, 2010).

3. Application in Optically Active Compounds

It is used in the preparation of optically active compounds. For instance, a series of new optically active 1H-imidazole 3-oxides with substituted acetate groups as the chiral unit are prepared using this compound, which is crucial in the field of chiral chemistry (Jasiński, Mlostoń, Linden, & Heimgartner, 2008).

4. Study of Interactions and Energy Frameworks

Research involving Ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylate, a related compound, helps in understanding the interactions and energy frameworks in molecules. This includes studying C–H…π intermolecular interactions and the dispersion energy term, enhancing our knowledge of molecular interactions (Kumar et al., 2020).

5. Antioxidant and Antimicrobial Activities

It is also pivotal in synthesizing derivatives with potential antioxidant and antimicrobial activities. Research on various derivatives demonstrates significant activities against microbes like Staphylococcus aureus, Salmonella typhimurium, and Candida albicans, indicating its potential in the development of new antimicrobial agents (Bassyouni et al., 2012).

Mechanism of Action

Target of Action

Ethyl 2-oxo-3H-benzimidazole-1-carboxylate, also known as Ethyl 2-oxo-2,3-dihydro-1H-benzo[D]imidazole-1-carboxylate, is a compound that belongs to the benzimidazole family . The primary targets of benzimidazole derivatives are often enzymes or receptors involved in various biological processes . .

Mode of Action

The mode of action of benzimidazole derivatives is typically through interaction with their targets, leading to changes in the target’s function

Biochemical Pathways

Benzimidazole derivatives can affect various biochemical pathways depending on their specific targets

Pharmacokinetics

The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) in the body. Benzimidazole derivatives are known for their broad range of chemical and biological properties . .

Result of Action

The result of a compound’s action is the molecular and cellular effects it produces. Benzimidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc

Action Environment

The action environment of a compound refers to how environmental factors influence its action, efficacy, and stability. Factors such as temperature, pH, and presence of other compounds can affect the action of benzimidazole derivatives

Safety and Hazards

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities and are used in a variety of everyday applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .

Biochemical Analysis

Biochemical Properties

Ethyl 2-oxo-2,3-dihydro-1H-benzo[D]imidazole-1-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, it can bind to specific proteins, altering their conformation and activity, which can lead to changes in cellular processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Furthermore, it can alter cellular metabolism by inhibiting key metabolic enzymes, resulting in changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and proteins, leading to their inhibition or activation . For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as antimicrobial or anticancer activity . At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing their activity and the overall metabolic flux . For example, this compound can inhibit enzymes involved in the glycolytic pathway, leading to reduced glucose metabolism and energy production . Additionally, it can affect the levels of certain metabolites, such as ATP and NADH, which are crucial for cellular energy balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by transporter proteins, allowing it to accumulate in specific cellular compartments . Additionally, it can bind to intracellular proteins, influencing its localization and activity within the cell .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, by post-translational modifications or targeting signals . Its localization within these compartments can influence its interactions with other biomolecules and its overall biological activity .

properties

IUPAC Name |

ethyl 2-oxo-3H-benzimidazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-2-15-10(14)12-8-6-4-3-5-7(8)11-9(12)13/h3-6H,2H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOMOPJCGTDGQBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20307649 | |

| Record name | Ethyl 2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20307649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41120-23-4 | |

| Record name | 41120-23-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193562 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20307649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

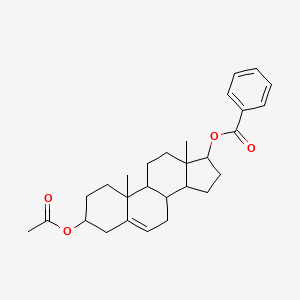

![Bicyclo[4.1.0]heptan-2-one](/img/structure/B1267762.png)

![6-Bromo-1,4-dioxaspiro[4.6]undecane](/img/structure/B1267768.png)